molecular formula C12H16N2O4 B3210514 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid CAS No. 1071087-00-7

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

Cat. No.: B3210514
CAS No.: 1071087-00-7
M. Wt: 252.27
InChI Key: OHWUZICWFKKKBA-UHFFFAOYSA-N
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Description

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid is a compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the pyridine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino pyridine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the Boc group provides a versatile protecting strategy that is widely used in organic synthesis .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-10-8(7-9(15)16)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWUZICWFKKKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260880-17-8
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
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2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
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2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

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